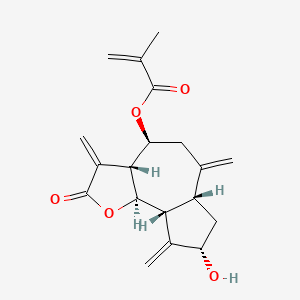![molecular formula C7H8N4 B1198230 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 7681-99-4](/img/structure/B1198230.png)
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
描述
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system containing both triazole and pyrimidine rings, with methyl groups at the 5 and 7 positions. It has garnered significant interest due to its diverse applications in medicinal chemistry, particularly as a ligand in coordination chemistry and as a potential therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One efficient approach involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly route . The reaction conditions typically involve mild temperatures and short reaction times, resulting in good-to-excellent yields.
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-assisted synthesis due to its efficiency and environmental benefits. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
化学反应分析
Types of Reactions
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the triazole nitrogen atoms act as nucleophiles.
Coordination Reactions: It forms coordination complexes with metals such as platinum, zinc, cadmium, and mercury
Common Reagents and Conditions
Common reagents used in these reactions include metal salts (e.g., platinum chloride, zinc bromide) and organic solvents. The reaction conditions often involve mild temperatures and the use of inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions are coordination complexes, which have been studied for their cytotoxic activity and potential therapeutic applications .
科学研究应用
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a ligand in the synthesis of metal coordination complexes with potential anticancer properties.
Biological Studies: The compound has been investigated for its cytotoxic effects on various cancer cell lines, including breast and bladder cancer cells.
Material Science: It is utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can lead to the formation of stable complexes that interact with biological targets, such as DNA or proteins, thereby exerting cytotoxic effects. The compound’s ability to form both bridging bidentate and non-bridging monodentate coordination modes enhances its versatility in biological systems .
相似化合物的比较
Similar Compounds
- 5,7-Diethyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Isobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Ditertbutyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 5 and 7 positions enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
属性
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVQCFALDUVKSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC=NN12)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227633 | |
| Record name | 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-99-4 | |
| Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,5-a]pyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-Dimethyl-(1,2,4)triazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?
A1: The molecular formula of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine is C7H8N4, and its molecular weight is 148.17 g/mol [, ].
Q2: What spectroscopic data is available for characterizing 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?
A2: Various spectroscopic techniques have been employed to characterize this compound, including IR, 1H NMR, 13C NMR, 15N NMR, and MS [, , , , , , , ]. 15N–1H heteronuclear correlation NMR and 15N CP MAS have also been used to study its coordination behavior with metal ions [, ].
Q3: What are the known applications of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives?
A4: Derivatives of this compound have shown potential applications in agriculture as herbicides and fungicides [, , , , ]. Additionally, research has explored its use in coordination chemistry, particularly for synthesizing metal complexes with potential biological activities [, , , , , , , , , , , , , , , ].
Q4: Does 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine exhibit any catalytic properties?
A4: Current research primarily focuses on the compound's coordination chemistry and biological activity. No studies specifically report catalytic properties for 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine itself.
Q5: Have computational methods been used to study 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine?
A6: Yes, DFT calculations have been used to study the structure and stability of platinum(II) complexes containing 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine and sulfoxide ligands []. Additionally, ab initio MO calculations have been employed to investigate Ag-Ag bonding in silver(I) dimers with this compound as a bridging ligand [, ].
Q6: How do structural modifications of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine affect its biological activity?
A7: Research suggests that substituents at positions 2 and 5 of the triazolopyrimidine ring system can significantly influence herbicidal and fungicidal activity [, , , , ]. Additionally, studies on metal complexes highlight the impact of auxiliary ligands on biological activity, including anti-cancer and antimicrobial properties [, , , , ].
Q7: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine or its derivatives?
A8: One study investigated nanoencapsulation of a ruthenium(II) complex containing 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine in liposomes to improve its anticancer activity against melanoma cell lines []. This approach led to improved stability, encapsulation efficiency, and in vitro efficacy compared to the free complex. Other formulation strategies for this specific compound haven't been extensively reported in the provided research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


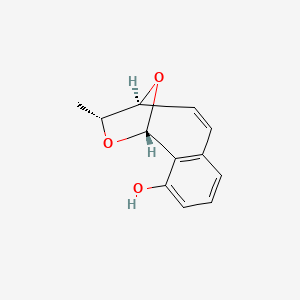


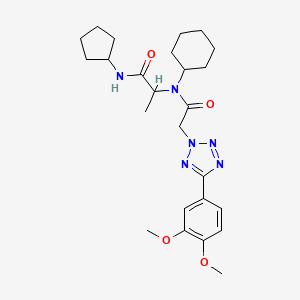

![N-BENZYL-N-[(FURAN-2-YL)METHYL]-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B1198157.png)
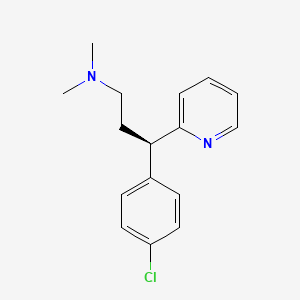
![{[(3Z)-1-(2-CHLOROETHYL)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}THIOUREA](/img/structure/B1198163.png)

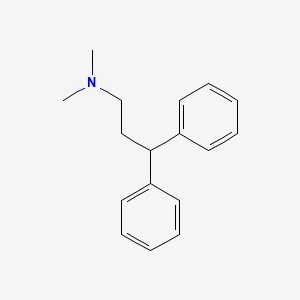
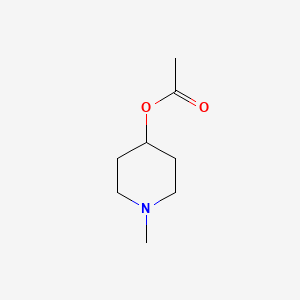
![6-Nitrobenzo[d][1,2,3]thiadiazole](/img/structure/B1198169.png)

